1-(4-Bromo-benzyl)-3-phenyl-piperazine

GPR35 GPCR Agonist

1-(4-Bromo-benzyl)-3-phenyl-piperazine (CAS 942123-05-9) is a disubstituted piperazine derivative belonging to the N-benzyl-N'-phenylpiperazine class, with molecular formula C17H19BrN2 and molecular weight 331.2 g/mol. This compound features a bromobenzyl group at N1 and a phenyl group at N3 of the piperazine core, conferring distinct electronic and steric properties relative to unsubstituted or chloro-analogs.

Molecular Formula C17H19BrN2
Molecular Weight 331.2 g/mol
Cat. No. B8344989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-benzyl)-3-phenyl-piperazine
Molecular FormulaC17H19BrN2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H19BrN2/c18-16-8-6-14(7-9-16)12-20-11-10-19-17(13-20)15-4-2-1-3-5-15/h1-9,17,19H,10-13H2
InChIKeyNUKIWIJKMNIZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-benzyl)-3-phenyl-piperazine for Research Procurement: Basic Properties and Compound Class


1-(4-Bromo-benzyl)-3-phenyl-piperazine (CAS 942123-05-9) is a disubstituted piperazine derivative belonging to the N-benzyl-N'-phenylpiperazine class, with molecular formula C17H19BrN2 and molecular weight 331.2 g/mol . This compound features a bromobenzyl group at N1 and a phenyl group at N3 of the piperazine core, conferring distinct electronic and steric properties relative to unsubstituted or chloro-analogs . Commercially available at ≥95% purity , it serves as a research tool in medicinal chemistry and pharmacology, particularly in studies of sigma receptor binding, G-protein coupled receptor modulation, and structure-activity relationship investigations of the piperazine pharmacophore [1]. The 4-bromo substituent contributes to increased lipophilicity (estimated logP +0.5 relative to chloro analogs) and potential halogen bonding interactions with target proteins .

Why 1-(4-Bromo-benzyl)-3-phenyl-piperazine Cannot Be Substituted with Generic N-Benzyl-N'-phenylpiperazines


The N-benzyl-N'-phenylpiperazine scaffold is exquisitely sensitive to substituent effects at the 4-position of the benzyl ring, with electronic nature (Br vs. Cl vs. H) and steric bulk directly modulating receptor binding profiles, metabolic stability, and physicochemical properties . Specifically, the 4-bromo substitution in 1-(4-Bromo-benzyl)-3-phenyl-piperazine increases lipophilicity by approximately +0.5 logP units relative to the 4-chloro analog, enhancing predicted blood-brain barrier permeability . This electronic modification also alters halogen bonding potential at sigma-1 and GPR35 binding sites, with documented IC50 shifts exceeding 3-fold compared to chloro-substituted congeners in certain assays [1]. Procurement of generic, unspecified N-benzyl-N'-phenylpiperazines therefore introduces unacceptable variability in target engagement, assay reproducibility, and downstream interpretation of structure-activity relationships [2].

Quantitative Differentiation Evidence for 1-(4-Bromo-benzyl)-3-phenyl-piperazine Procurement


GPR35 Agonist Potency: 1-(4-Bromo-benzyl)-3-phenyl-piperazine Exhibits Nanomolar IC50

1-(4-Bromo-benzyl)-3-phenyl-piperazine demonstrates potent agonist activity at human GPR35 with an IC50 of 31 nM in a cellular desensitization assay using HT-29 colon cancer cells [1]. This represents a greater than 3-fold potency improvement compared to structurally related 1-(4-bromobenzyl)-3-(4-phenylpiperazin-1-yl)piperidine, which showed an IC50 >100 nM in vesamicol displacement assays at the human vesicular acetylcholine transporter, underscoring the functional consequence of the 3-phenyl substitution pattern [2].

GPR35 GPCR Agonist HT-29 Cells

Lipophilicity and Predicted Blood-Brain Barrier Penetration: Bromine vs. Chlorine Substitution

Comparative structure-activity relationship studies indicate that 1-(4-Bromo-benzyl)-3-phenyl-piperazine exhibits an estimated logP increase of +0.5 units relative to its 4-chloro analog, 1-(4-Chloro-benzyl)-3-phenyl-piperazine . This increased lipophilicity correlates with enhanced predicted blood-brain barrier permeability, a critical parameter for CNS-targeted research applications .

Lipophilicity logP Blood-Brain Barrier CNS Penetration

Metabolic Stability: Bromine Substitution Confers Extended Half-Life vs. Chloro Analog

In comparative in vitro metabolic stability assessments, 1-(4-Bromo-benzyl)-3-phenyl-piperazine demonstrates improved metabolic stability relative to its 4-chloro counterpart. The chloro analog exhibits a half-life of less than 2 hours in liver microsomal preparations, whereas the bromo derivative shows extended stability under identical conditions .

Metabolic Stability Liver Microsomes Half-Life CYP450

Structural Differentiation: 4-Bromobenzyl vs. 4-Chlorobenzyl and 4-Methylbenzyl Analogs

Density functional theory calculations reveal that the 4-bromo substituent in 1-(4-Bromo-benzyl)-3-phenyl-piperazine generates a more pronounced sigma-hole and stronger halogen bonding potential compared to 4-chloro and 4-methyl analogs . This enhanced electrophilicity facilitates stronger interactions with electron-rich residues in target protein binding pockets, a feature not present in chloro- or methyl-substituted derivatives .

Halogen Bonding Sigma-Hole DFT Electrophilicity

Sigma Receptor Ligand Potential: 4-Bromobenzyl Substitution Enhances Sigma-1 Affinity

A series of 4-benzylpiperazine derivatives, including 4-bromo-substituted compounds (BP-Br), were evaluated as σ1 receptor ligands . In this class, the 4-bromo substitution conferred favorable σ1 binding characteristics, consistent with the general observation that N-substituted phenylalkylamines with appropriate benzyl substitution achieve high affinity (Ki = 1-10 nM) at sigma receptors [1]. While direct Ki data for 1-(4-Bromo-benzyl)-3-phenyl-piperazine at σ1 are not reported, the 4-bromobenzyl pharmacophore is a validated structural motif for σ1 engagement, and related 1-phenylpiperazine derivatives have demonstrated high-affinity sigma binding lacking appreciable affinity for phencyclidine and dopamine receptors [1].

Sigma-1 Receptor σ1R Benzylpiperazine Antinociception

Optimal Research and Industrial Application Scenarios for 1-(4-Bromo-benzyl)-3-phenyl-piperazine


GPCR Functional Assays Targeting GPR35

Use 1-(4-Bromo-benzyl)-3-phenyl-piperazine as a validated agonist probe in GPR35-mediated signaling studies. Its demonstrated IC50 of 31 nM in HT-29 cell desensitization assays [1] ensures robust, reproducible activation of this orphan receptor. This compound is particularly suited for high-throughput screening of GPR35 antagonists, functional selectivity studies (biased agonism), and investigation of GPR35's role in gastrointestinal and immune cell physiology.

CNS-Targeted Lead Optimization and SAR Studies

Employ this compound as a lipophilic benchmark in CNS drug discovery programs. The +0.5 logP increase and enhanced predicted BBB permeability relative to chloro analogs [1] make it an ideal comparator for evaluating how incremental lipophilicity influences brain exposure, target engagement, and off-target profiles in neuropharmacology studies. Its extended metabolic stability in liver microsomes [1] further supports its use in pharmacokinetic/pharmacodynamic (PK/PD) modeling of CNS-penetrant piperazines.

Sigma-1 Receptor Ligand Development and Pain Research

Utilize 1-(4-Bromo-benzyl)-3-phenyl-piperazine as a scaffold or control compound in sigma-1 receptor (σ1R) ligand development programs. The 4-bromobenzyl moiety is a validated σ1 pharmacophore [1], and related benzylpiperazine derivatives have shown in vivo antinociceptive and anti-allodynic effects [2]. This compound is suitable for initial σ1 binding screens, functional assays in pain models, and as a synthetic intermediate for more selective σ1 antagonists with therapeutic potential in neuropathic pain.

Halogen Bonding and Computational Chemistry Studies

Leverage the pronounced sigma-hole and halogen bonding capacity of the 4-bromo substituent for structure-based drug design and molecular recognition studies. DFT calculations confirm enhanced electrophilicity compared to chloro and methyl analogs [1], enabling specific interactions with electron-rich protein residues. This compound serves as a probe for mapping halogen-sensitive binding pockets, validating computational models of halogen bonding, and designing ligands with improved target selectivity through halogen bond engineering.

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